

Technical Guide: Physicochemical and Analytical Characterization of rel-Hydroxy Itraconazole

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Compound of Interest		
Compound Name:	rel-Hydroxy Itraconazole	
Cat. No.:	B15622575	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itraconazole is a broad-spectrum triazole antifungal agent widely utilized in the treatment of various fungal infections.[1][2][3] Its therapeutic efficacy is attributed not only to the parent drug but also to its major, pharmacologically active metabolite, Hydroxy Itraconazole.[4][5][6][7] This document provides a comprehensive overview of the molecular weight and analytical determination of **rel-Hydroxy Itraconazole**, a specific stereoisomeric form of the metabolite. The prefix rel denotes the relative configuration of the chiral centers within the molecule. As Itraconazole is administered as a racemic mixture of four diastereomers, its metabolites, including Hydroxy Itraconazole, also exist as a mixture of stereoisomers.[8]

Physicochemical Properties

The fundamental physicochemical properties of Itraconazole and its primary active metabolite, Hydroxy Itraconazole, are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The hydroxylation of Itraconazole to Hydroxy Itraconazole, a reaction primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, results in a marginal increase in molecular weight due to the addition of an oxygen atom.[4][9]

Data Summary



Compound	Chemical Formula	Molecular Weight (g/mol)	Exact Mass (Da)
Itraconazole	C35H38Cl2N8O4	705.63[8][10][11]	704.2393
rel-Hydroxy Itraconazole	C35H38Cl2N8O5	721.63[7][12][13]	720.2342

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The definitive determination of the molecular weight of **rel-Hydroxy Itraconazole** is achieved through mass spectrometry. This technique provides a highly accurate mass-to-charge ratio (m/z), which can be used to deduce the molecular weight.

Methodology: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation:
 - A stock solution of rel-Hydroxy Itraconazole is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 1 mg/mL.
 - \circ This stock solution is then further diluted with a mixture of acetonitrile and water (1:1 v/v) containing 0.1% formic acid to a final concentration of 1 μ g/mL.
- Instrumentation:
 - A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF)
 analyzer, coupled with an electrospray ionization (ESI) source is used.
 - The ESI source is operated in positive ion mode, as the triazole moieties in the molecule are readily protonated.
- Mass Spectrometry Parameters:







Ion Source: Electrospray Ionization (ESI), Positive Mode

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 800 L/hr

Mass Analyzer: TOF or Orbitrap

Scan Range: m/z 100-1000

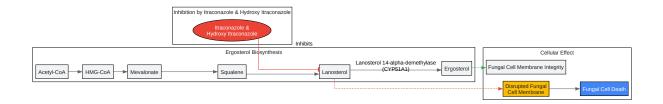
Data Acquisition and Analysis:

- The instrument is calibrated using a standard of known mass.
- The prepared sample is infused into the mass spectrometer.
- The resulting mass spectrum will show a prominent peak corresponding to the protonated molecule, [M+H]+.
- The exact mass of this ion is determined, and the molecular weight of the neutral molecule is calculated by subtracting the mass of a proton (1.007825 Da).

Visualized Pathway: Mechanism of Antifungal Action

Itraconazole and its active metabolite, Hydroxy Itraconazole, exert their antifungal effects by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. The inhibition of its synthesis leads to the disruption of the cell membrane and ultimately, fungal cell death.





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Caption: Inhibition of the ergosterol biosynthesis pathway by Itraconazole and Hydroxy Itraconazole.

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